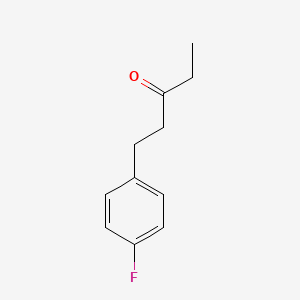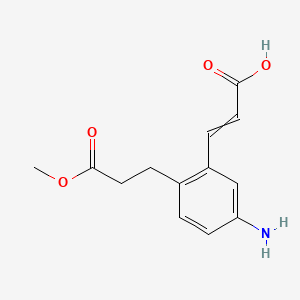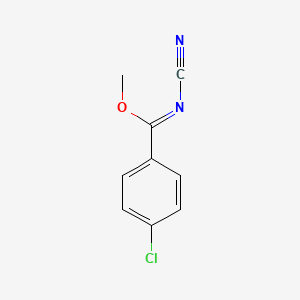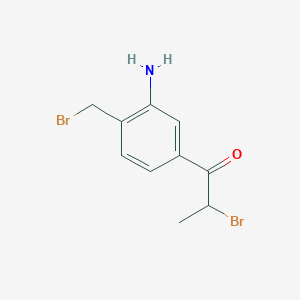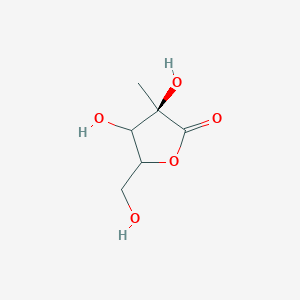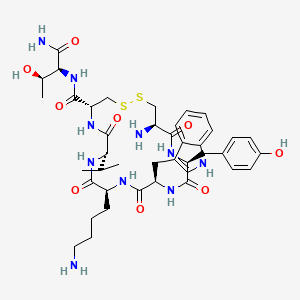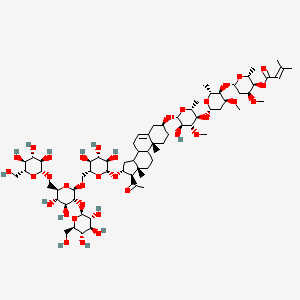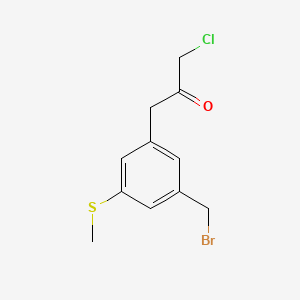
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Méthodes De Préparation
The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(bromomethyl)phenyl derivatives and chloropropanone.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group can be replaced by nucleophiles like amines or thiols, forming new derivatives.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It may influence biochemical pathways by modifying the function of key proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one can be compared with similar compounds:
Similar Compounds: Compounds like 3-(bromomethyl)phenyl derivatives and chloropropanone analogs share structural similarities.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Propriétés
Formule moléculaire |
C11H12BrClOS |
|---|---|
Poids moléculaire |
307.63 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-4-8(3-10(14)7-13)2-9(5-11)6-12/h2,4-5H,3,6-7H2,1H3 |
Clé InChI |
SZGGWOUPEJNAFO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1)CBr)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



